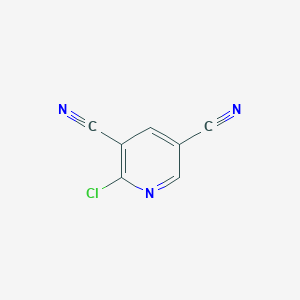
2-Chloropyridine-3,5-dicarbonitrile
Cat. No. B1600407
Key on ui cas rn:
172208-08-1
M. Wt: 163.56 g/mol
InChI Key: WBJFCLLYTVUQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06610692B1
Procedure details


Acetic acid (37 mL) was added over 10 min to sodium nitrite (13.4 g, 0.194 mol) with stirring. Concentrated sulfuric acid (12.3 mL) was added over 5 min to the resulting thick slurry which was then cooled to 0° C. In a separate flask, pyridinium hydrochloride (14.4 g, 0.125 mol) was added to a stirred mixture of 2-amino-3,5-dicyanopyridine (4.0 g, 27.75 mmol) in acetic acid (55 mL) and the resulting mixture was cooled to 0° C. to give a thick slurry. The nitrite slurry was added to the aminopyridine slurry over 5 min with stirring at 0° C. Acetic acid (50 mL) was added and the thick slurry was warmed to rt. After 1 h at rt the mixture was warmed to 50° C. and after a further 1 h, it was poured into an ice/water mixture (500 mL). The aqueous mixture was extracted with methylene chloride (4 times) and the. combined extracts were dried (Na2SO4) and evaporated to a yellow solid. The crude product was purified by chromatography on silica (chloroform/methanol gradient, 1-3% methanol) to give the title compound as a solid:



Name
pyridinium hydrochloride
Quantity
14.4 g
Type
reactant
Reaction Step Three





[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].S(=O)(=O)(O)O.[ClH:10].[NH+]1C=CC=CC=1.N[C:18]1[C:23]([C:24]#[N:25])=[CH:22][C:21]([C:26]#[N:27])=[CH:20][N:19]=1.N([O-])=O.NC1C=CC=CN=1>C(O)(=O)C>[Cl:10][C:18]1[C:23]([C:24]#[N:25])=[CH:22][C:21]([C:26]#[N:27])=[CH:20][N:19]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
37 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
12.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
pyridinium hydrochloride
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.[NH+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1C#N)C#N
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=C1
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a thick slurry
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring at 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the thick slurry was warmed to rt
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 1 h at rt the mixture was warmed to 50° C. and after a further 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was extracted with methylene chloride (4 times)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
combined extracts were dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by chromatography on silica (chloroform/methanol gradient, 1-3% methanol)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=C1C#N)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

